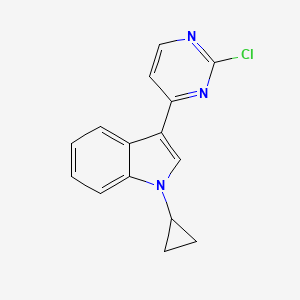

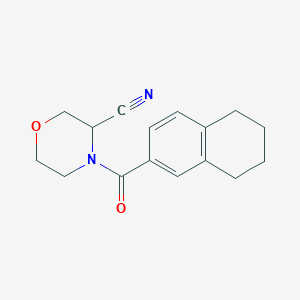

2-氯-N-(2-((3-(吡嗪-2-基)-1,2,4-恶二唑-5-基)甲基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

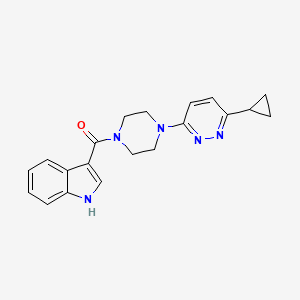

This compound is a novel derivative designed and synthesized for anti-tubercular activity against Mycobacterium tuberculosis . It is part of a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

The synthesis of these derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of these compounds was confirmed by the development of single crystals . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis

The key step in the synthesis of these compounds includes aza-Michael addition between diamine and the in situ generated sulfonium salt .科学研究应用

抗结核活性

2-氯-N-(2-((3-(吡嗪-2-基)-1,2,4-恶二唑-5-基)甲基)苯基)苯甲酰胺: 已经针对其抗结核潜力进行了研究。结核病 (TB) 仍然是全球性的健康问题,寻找有效的药物至关重要。研究人员合成了该化合物的新的衍生物,并评估了它们对结核分枝杆菌 H37Ra 的活性。几种化合物表现出显著的抗结核作用,其低抑制浓度 (IC50) 范围为 1.35 至 2.18 μM。 值得注意的是,这些化合物对人体细胞也无毒 .

安全和危害

未来方向

作用机制

Target of Action

The primary target of this compound is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that controls the levels of glycine, an important coagonist of the NMDA receptor . It is widely expressed in forebrain areas such as the cortex and hippocampus .

Mode of Action

The compound acts as a GlyT1 inhibitor . This enhances NMDA function, which may improve the symptoms of conditions like schizophrenia .

Biochemical Pathways

The compound affects the glycine-NMDA receptor pathway . By inhibiting GlyT1, it increases glycine levels, which in turn enhances the function of NMDA receptors . This can lead to improved symptoms in conditions associated with NMDA receptor hypofunction, such as schizophrenia .

Pharmacokinetics

These properties were adequate to evaluate the compound’s pharmacological properties .

Result of Action

The compound’s action as a GlyT1 inhibitor leads to increased glycine levels and enhanced NMDA receptor function . This can result in improved symptoms in conditions like schizophrenia . In fact, a similar compound showed significant effects in several rodent models for schizophrenia without causing any undesirable central nervous system side effects .

生化分析

Biochemical Properties

Similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . This suggests that 2-chloro-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide may interact with enzymes, proteins, and other biomolecules involved in the life cycle of Mycobacterium tuberculosis.

Cellular Effects

Related compounds have shown significant anti-tubercular activity , suggesting that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-chloro-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN5O2/c21-15-7-3-2-6-14(15)20(27)24-16-8-4-1-5-13(16)11-18-25-19(26-28-18)17-12-22-9-10-23-17/h1-10,12H,11H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDGAFBWMVRTJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2505866.png)

![N-cyclopentyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2505872.png)

![2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2505874.png)

![7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2505878.png)

![2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2505883.png)